tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may produce an alcohol .
Scientific Research Applications
Chemistry: tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable for biochemical studies .
Medicine: It can be used as a lead compound for the design of new therapeutic agents targeting various diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity . The carboxylate group can participate in ionic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- tert-Butyl (4R)-4-Hydroxy-2,2-dimethylpiperidine-1-carboxylate
- tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpyrrolidine-1-carboxylate
- tert-Butyl (4R)-4-Hydroxy-3,3-dimethylazetidine-1-carboxylate
Comparison: tert-Butyl (4R)-4-Hydroxy-3,3-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities due to these structural differences .
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (4R)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
QZMUVNRDYLNZDA-SECBINFHSA-N |
Isomeric SMILES |
CC1(CN(CC[C@H]1O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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